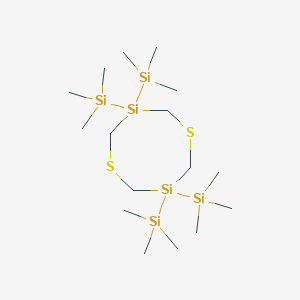
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane is a chemical compound known for its unique structure and properties. It contains silicon, sulfur, and carbon atoms arranged in a specific configuration, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane involves several steps. One common method includes the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient catalysts to produce the compound in bulk.
Analyse Chemischer Reaktionen
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing other silicon-containing compounds. In biology, it may be used to study the interactions between silicon and biological molecules. In medicine, researchers are exploring its potential as a drug delivery agent due to its unique structure. In industry, it is used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to modify the properties of the molecules it interacts with. This can lead to changes in the behavior of biological systems or the properties of materials.
Vergleich Mit ähnlichen Verbindungen
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane can be compared to other silicon-containing compounds, such as 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane. While both compounds share a similar core structure, the presence of different elements (sulfur vs. tellurium) can lead to variations in their chemical properties and reactivity. This highlights the uniqueness of this compound and its potential for specific applications.
Eigenschaften
CAS-Nummer |
914097-01-1 |
|---|---|
Molekularformel |
C16H44S2Si6 |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-dithiadisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44S2Si6/c1-19(2,3)23(20(4,5)6)13-17-15-24(16-18-14-23,21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
InChI-Schlüssel |
ZRGYZIQNMPCPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]1(CSC[Si](CSC1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
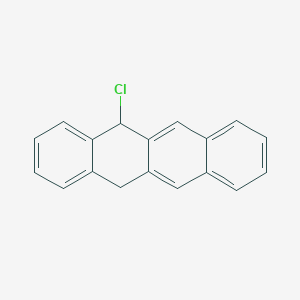
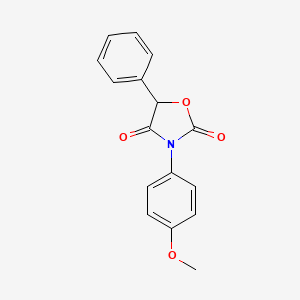
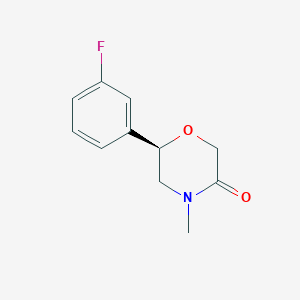
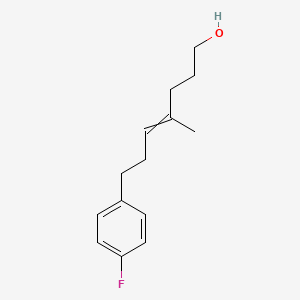
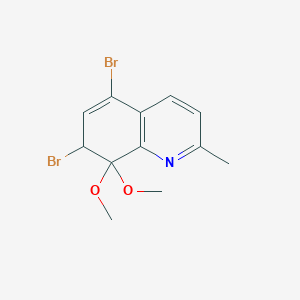
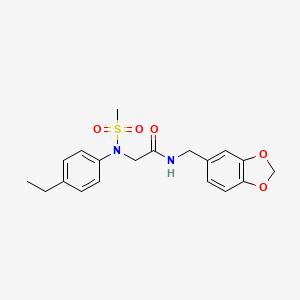
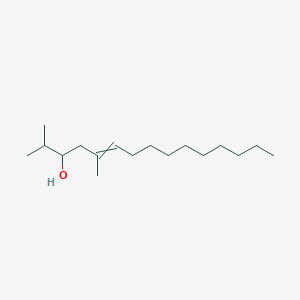
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
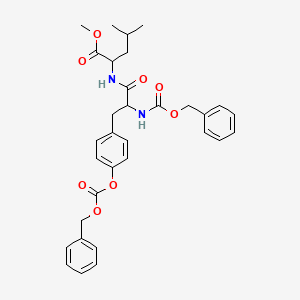
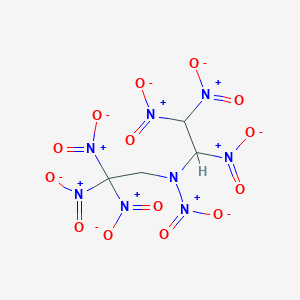
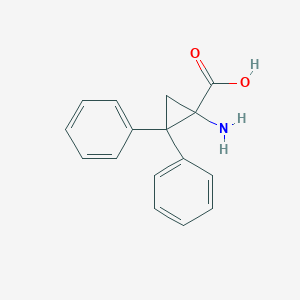
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
